2-Chloro-4-methylquinolin-6-amine
Overview
Description
2-Chloro-4-methylquinolin-6-amine is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinoline derivatives are widely used in the fields of medicine, food, catalysts, dyes, materials, refineries, and electronics . The presence of a nitrogen atom in the quinoline ring imparts unique chemical properties, making these compounds valuable in various scientific and industrial applications .
Mechanism of Action
Target of Action
It’s structurally similar to chloroquine, an antimalarial drug, which inhibits the action of heme polymerase in malarial trophozoites . In addition, a compound with a similar structure, 2-chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine, has shown activity against a non-small cell lung cancer cell line, A549 .
Mode of Action
For instance, Chloroquine prevents the conversion of heme to hemazoin, causing the accumulation of toxic heme, which leads to the death of the parasite .
Biochemical Pathways
Molecular docking studies with the predominant pi3k/akt/mtor pathway proteins have been conducted for a similar compound, 2-chloro-8-methyl-n-(quinolin-5-yl)quinolin-4-amine . This pathway plays a role in multiple cancers by regulating apoptosis and cell proliferation .
Pharmacokinetics
It’s predicted that all compounds in the series of 2-chloro n-substituted amino quinolines, including 2-chloro-8-methyl-n-(quinolin-5-yl)quinolin-4-amine, satisfy the adme profile .
Result of Action
One of the compounds in the same series, 2-chloro-8-methyl-n-(quinolin-5-yl)quinolin-4-amine, has shown activity against a non-small cell lung cancer cell line, a549, with an inhibition concentration value of (ic50) 294 μM .
Action Environment
It’s worth noting that the suzuki–miyaura cross-coupling reaction, often used in the synthesis of quinoline derivatives, is known for its mild and functional group tolerant reaction conditions, along with a relatively stable and environmentally benign organoboron reagent .
Biochemical Analysis
Biochemical Properties
It has been found to interact with various enzymes and proteins in the PI3K/AKT/mTOR pathway, a common signaling pathway involved in multiple cancers
Cellular Effects
In cellular studies, 2-Chloro-4-methylquinolin-6-amine has shown potential anticancer activity. It has been found to be active against the A549 non-small cell lung cancer cell line, with an inhibition concentration value (IC50) of 29.4 μM . This suggests that the compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Molecular docking studies with the predominant PI3K/AKT/mTOR pathway proteins have revealed a lesser binding energy with this compound . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-methylquinolin-6-amine typically involves the reaction of 2-chloro-6-methylquinoline-3-carbaldehyde with appropriate amines under specific conditions . One common method involves the use of isonicotinohydrazide as a starting material, followed by a series of reactions to introduce the desired functional groups . The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like p-toluenesulfonic acid (TsOH) or magnesium chloride (MgCl2) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-methylquinolin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides under specific conditions.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can exhibit unique biological and chemical properties .
Scientific Research Applications
2-Chloro-4-methylquinolin-6-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a potential therapeutic agent for various diseases, including malaria and cancer.
Industry: Utilized in the production of dyes, catalysts, and electronic materials.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-methylquinoline-3-carbaldehyde: A precursor in the synthesis of 2-Chloro-4-methylquinolin-6-amine.
2-Chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine: Exhibits similar biological activities and is used in anticancer research.
3-Chloro-1-(4-chlorophenyl)-4-(2-(2-chloro-6-methylquinolin-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-4-methylazetidin-2-one: Known for its antibacterial and antifungal activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-chloro-4-methylquinolin-6-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c1-6-4-10(11)13-9-3-2-7(12)5-8(6)9/h2-5H,12H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBTRMRJZSPSSHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50468075 | |
Record name | 6-Quinolinamine, 2-chloro-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50468075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90772-83-1 | |
Record name | 6-Quinolinamine, 2-chloro-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50468075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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